(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid (CAS: 181128-48-3) is a fluorinated amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₆F₃NO₄, with a molecular weight of 379.33 g/mol . The compound is widely used in peptide synthesis, leveraging the Fmoc group’s orthogonality for temporary amine protection under basic conditions. The trifluoromethyl (-CF₃) substituent at the 4-position enhances metabolic stability and influences lipophilicity, making it valuable in designing bioactive peptides .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDOSLXDQUFJI-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps and Conditions
-
Complex Formation :
-
Alkylation with CF₃-CH₂-I :
-
Disassembly and Fmoc Protection :
Table 1: Reaction Parameters for Ni(II) Complex Method
| Parameter | Value/Description |
|---|---|
| Scale | >150 g (reproducible for 300+ g) |
| Yield | 75–80% (multi-step) |
| Base | K₂CO₃ (5–10 equiv) or NaOH (30% aqueous) |
| Solvent | 1,2-Dimethoxyethane, MeCN/H₂O |
| Alkylation Time | Hours to days |
| Chiral Auxiliary | Recyclable glycine Schiff base ligand |
Tandem Alkylation–Second-Order Asymmetric Transformation (SOAT)
This method combines alkylation with dynamic resolution to enhance enantioselectivity. While primarily demonstrated for other trifluorinated amino acids, it offers a complementary strategy.
Mechanistic Overview
-
Alkylation :
-
A glycine Schiff base Ni(II) complex reacts with alkyl halides (e.g., CF₃-CH₂-I) under PTC conditions (NaOH, tetrabutylammonium iodide).
-
-
SOAT :
-
The equilibrium between diastereomers is shifted by precipitating the dominant diastereomer (e.g., via methanol addition).
-
-
Disassembly and Fmoc Protection :
Table 2: Comparative Efficiency of SOAT vs. Ni(II) Complex Method
| Metric | Ni(II) Complex Method | Tandem Alkylation–SOAT |
|---|---|---|
| Scale | Large (>300 g) | Moderate (~10 g) |
| Yield | 75–80% | High (~90%) |
| Catalyst | Recyclable chiral ligand | Phase-transfer catalyst |
| Key Advantage | Scalability | High enantioselectivity |
Challenges and Optimization Strategies
Solvent and Base Selection
Ni Removal and Recycling
Solubility Considerations
-
Alkylation : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity of the glycine complex.
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Fmoc Protection : MeCN/H₂O mixtures optimize solubility for Fmoc-OSu activation.
Applications in Peptide Synthesis
The Fmoc group enables sequential peptide assembly via solid-phase synthesis (SPPS):
Table 3: Role of Fmoc in SPPS
| Step | Reaction Conditions |
|---|---|
| Deprotection | 20% Piperidine in DMF (1–2 h) |
| Coupling | HATU, DIPEA, DMF (1–12 h) |
| Cleavage | TFA/H₂O/TIS (trifluoroacetic acid) |
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluorobutanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules due to its stability and ease of removal.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the amino group can participate in further reactions, facilitating the formation of peptides and other compounds. The trifluorobutanoic acid moiety can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution at the 4-Position
Table 1: Substituent Effects on Physical and Chemical Properties
Functional and Reactivity Differences
Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound is strongly electron-withdrawing, stabilizing adjacent carbonyl groups and reducing nucleophilic susceptibility .
Branched alkyl chains (e.g., -C(CH₃)₂ in ) enhance hydrophobicity, favoring interactions with lipid bilayers .
Synthetic Applications :
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenyl group, a methoxycarbonyl moiety, and a trifluorobutanoic acid component. The structural formula can be represented as follows:
This unique structure contributes to its interactions with biological systems, enhancing its therapeutic potential.
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid is mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory properties .
- Modulation of Signaling Pathways : It interacts with key signaling pathways such as NF-κB and PI3K/Akt/mTOR, which are crucial for cell survival and proliferation. This modulation can lead to apoptosis in cancer cells .
- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in various cancer cell lines, suggesting its potential as an anti-cancer agent .
Anti-inflammatory Effects
Research indicates that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to reduce the expression of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways .
Anticancer Properties
The compound has shown promise in various cancer models. For instance:
- Inhibition of Tumor Growth : In vivo studies have reported a reduction in tumor size when treated with this compound compared to control groups .
- Mechanistic Insights : The anticancer activity is partly attributed to the induction of apoptosis and inhibition of angiogenesis pathways .
Enzyme Inhibition
The fluorenyl group enhances the compound's interaction with biological membranes, facilitating cellular uptake and bioavailability. This characteristic allows it to inhibit enzymes involved in metabolic pathways related to disease processes, including certain proteases and kinases.
Study 1: Anti-Liver Fibrosis Effects
A recent study examined the effects of various aspartic acid derivatives, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid), on liver fibrosis. The results indicated that this compound significantly reduced the expression of collagen type I (COL1A1) and fibronectin in activated hepatic stellate cells (HSCs), suggesting its potential as a therapeutic agent for liver fibrosis .
Study 2: Anticancer Activity in Breast Cancer Models
In another investigation focused on breast cancer cell lines, treatment with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid resulted in a notable decrease in cell viability and an increase in apoptotic markers. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting breast cancer .
Summary of Biological Activities
Q & A
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Handling requires strict adherence to GHS safety guidelines. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood with adequate ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes . Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
Q. How is the Fmoc-protected amino acid group utilized in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Fmoc group acts as a temporary protecting group for the α-amine during SPPS. Deprotection is achieved using 20% piperidine in DMF, which cleaves the fluorenylmethyl group via β-elimination. The trifluorobutanoic acid moiety serves as a steric and electronic modifier, enhancing peptide stability. Post-coupling, Kaiser or chloranil tests confirm reaction completion .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). NMR (¹H/¹³C, DMSO-d₆) confirms stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (theoretical [M+H]⁺ = 434.3 g/mol). TLC (silica, 1:1 ethyl acetate/hexane) monitors synthetic intermediates .
Advanced Questions
Q. How can racemization be minimized during coupling of this Fmoc-protected derivative in peptide synthesis?
- Methodological Answer : Racemization is influenced by base strength and temperature. Use HOBt/DIC coupling reagents at 0–4°C to suppress base-induced epimerization. Pre-activate the carboxylate for ≤5 minutes. Alternatively, OxymaPure/DIC systems reduce racemization by 30% compared to HOBt. Monitor enantiomeric excess via chiral HPLC .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Cross-reference SDS from multiple vendors (e.g., Key Organics vs. Sigma-Aldrich) and validate via in vitro assays. For example, perform MTT assays on HEK-293 cells to assess acute toxicity (IC₅₀). Note that discrepancies may arise from batch-specific impurities; repurify via recrystallization (ethanol/water) or flash chromatography .
Q. How does the trifluoromethyl group influence stability and reactivity under acidic/basic conditions?
- Methodological Answer : The -CF₃ group increases electron-withdrawing effects , stabilizing the carboxylate anion and reducing pKa (~2.8 vs. ~4.3 for non-fluorinated analogs). Under basic conditions (pH >10), the compound undergoes slow hydrolysis (t₁/₂ = 12 hrs at 25°C). In acidic media (pH <2), the Fmoc group remains intact, but prolonged exposure risks decarboxylation .
Q. What structurally related compounds exhibit enhanced bioactivity?
- Methodological Answer :
| Compound Name | Structural Variation | Bioactivity |
|---|---|---|
| (R)-3-((Fmoc)amino)-4-(4-NO₂Ph)BA | Nitrophenyl substituent | Enzyme inhibition (IC₅₀ = 12 µM) |
| (S)-2-(Fmoc-amino)-2-MeDec-9-en | Aliphatic chain modification | Antimicrobial (MIC = 8 µg/mL) |
| 3-((Fmoc)amino)-4-(3,5-F₂Ph)BA | Difluorophenyl group | Anti-inflammatory (EC₅₀ = 5 µM) |
| BA = Butanoic Acid; Data from |
Q. How can microwave-assisted synthesis improve yield in derivative preparation?
- Methodological Answer : Microwave irradiation (100–150 W) reduces reaction times from 24 hrs to 30 minutes. For example, coupling with HATU/DIPEA in DMF at 80°C achieves 92% yield vs. 65% under conventional heating. Optimize power settings to prevent thermal decomposition of the Fmoc group .
Key Considerations for Experimental Design
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to determine shelf life. Use HPLC-UV to track degradation products (e.g., free amine or decarboxylated species) .
- Contradiction Analysis : Compare NMR data across synthetic batches to identify impurities (e.g., residual DMF or piperidine). Use LC-MS/MS for trace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
